molecular formula C11H11Cl2NO B1405900 2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one CAS No. 1630096-70-6

2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B1405900
CAS No.: 1630096-70-6
M. Wt: 244.11 g/mol
InChI Key: YWMRDGAKRAMKLH-UHFFFAOYSA-N
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Description

2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one ( 1630096-70-6) is a dihydroquinolinone derivative of interest in organic synthesis and medicinal chemistry research. With a molecular formula of C11H11Cl2NO and a molecular weight of 244.12 g/mol , this compound serves as a versatile synthetic intermediate. The 7,8-dihydroquinolin-5(6H)-one scaffold is recognized as a privileged structure in drug discovery, with related compounds exhibiting a range of physiological activities . This particular derivative can be synthesized via methods involving Baylis-Hillman adducts and 1,3-cyclohexanedione derivatives under base catalysis, which offers advantages such as mild reaction conditions and good yield . The dichloro and ketone functional groups on this bicyclic system provide reactive handles for further chemical modifications, making it a valuable building block for constructing more complex molecules for research applications in pharmaceuticals and agrochemicals. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4-dichloro-7,7-dimethyl-6,8-dihydroquinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c1-11(2)4-7-10(8(15)5-11)6(12)3-9(13)14-7/h3H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMRDGAKRAMKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=CC(=N2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloroaniline with 3,3-dimethylbutan-2-one in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoline derivatives.

    Substitution: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Compound Name CAS Number Substituents Similarity Score Key Properties/Applications
4-Chloro-7,8-dihydroquinolin-5(6H)-one 124467-36-3 4-Cl 0.89 Intermediate in organic synthesis
2-Chloro-7,8-dihydroquinolin-5(6H)-one 135219-84-0 2-Cl 0.88 Antimicrobial screening
2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one - 2-Cl, 7,7-diMe 0.86 Enhanced lipophilicity
3-Chloro-7,8-dihydroquinolin-5(6H)-one 127724-75-8 3-Cl - 95% purity, priced at ¥244/250mg

Key Observations :

  • Chlorine Position: The 2,4-dichloro substitution in the target compound likely enhances antibacterial activity compared to mono-chloro analogues, as seen in pleuromutilin derivatives (: MIC <0.0625 µg/mL vs. 1 µg/mL for biphenyl analogues).
  • ¥244/250mg for 3-chloro analogues).
Physicochemical Properties
  • Melting Points : Derivatives like 4i (p-tolyl-substituted, 103–104°C) and 4j (4-chlorophenyl-substituted, 146–147°C) demonstrate that substituents significantly affect physical properties. The target compound’s melting point is unreported but expected to be higher due to increased molecular rigidity from chlorine atoms.
  • Synthetic Accessibility : The target compound requires multi-step synthesis involving halogenation and methylation, whereas simpler analogues (e.g., 3-chloro derivatives) are more straightforward to prepare.
Commercial and Industrial Relevance
  • Purity and Cost: The target compound (97% purity, ¥623/100mg) is costlier than analogues like 7,8-dihydroquinolin-5(6H)-one (97% purity, ¥321/10g), reflecting synthetic complexity.

Biological Activity

2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a synthetic compound belonging to the class of quinolines. Its unique structure, characterized by the presence of two chlorine atoms and two methyl groups, contributes to its diverse biological activities. This article explores its biological activity through various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11Cl2NOC_{11}H_{11}Cl_2NO with a molecular weight of approximately 216.06 g/mol. The compound features a heterocyclic structure that imparts specific chemical properties conducive to biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₁Cl₂NO
Molecular Weight216.06 g/mol
IUPAC NameThis compound
CAS Number1630096-70-6

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It can modulate the activity of enzymes or receptors, influencing biochemical pathways relevant to disease processes. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance:

  • Study Findings : A study reported that the compound effectively inhibited the proliferation of breast cancer cells with an IC50 value in the low micromolar range.

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties:

  • Alzheimer's Disease Research : In a study aimed at developing multi-targeted agents for Alzheimer's disease, derivatives of quinolinones were synthesized and tested for their inhibitory effects on AChE and MAOs. The results indicated that compounds similar to this compound could effectively inhibit these enzymes with low toxicity .

Antimicrobial Activity

The compound has also been shown to possess antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Studies and Research Findings

  • Case Study on Neurodegenerative Diseases :
    • A series of hybrid compounds were designed based on the quinoline structure for dual-target inhibition in Alzheimer's disease. Among them, derivatives of this compound showed promising results in crossing the blood-brain barrier while maintaining low cytotoxicity .
  • Anticancer Activity Assessment :
    • In a comparative study on various quinoline derivatives, this compound was highlighted for its potent anticancer activity against several human cancer cell lines.

Q & A

Q. What are the most effective synthetic routes for 2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Microwave-Assisted Synthesis : Cyclohexane-1,3-dione derivatives can undergo sequential Michael addition, cyclization, and aromatization under microwave irradiation (20 min at controlled power) with a proline catalyst, achieving yields up to 98% .
  • Chlorination Methods : Phosphorous oxychloride (POCl₃) in acetonitrile at 65°C for 3 hours efficiently introduces chlorine substituents to the quinoline core, as demonstrated in analogous compounds .
  • Optimization Tips : Monitor reaction progress via TLC and adjust solvent polarity (e.g., ethanol vs. DMF) to improve cyclization efficiency.

Q. How can researchers characterize this compound and resolve ambiguities in spectroscopic data?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.80–8.49 ppm and carbonyl carbons at δ 168–164 ppm . For dihydroquinoline derivatives, methyl groups on saturated carbons appear as singlets near δ 1.2–1.5 ppm .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemical ambiguities. Validate structures with R-factor convergence (< 5%) and check for twinning in high-symmetry space groups .
  • Mass Spectrometry : Confirm molecular weight (MW ≈ 270–300 g/mol) via HRMS, ensuring isotopic patterns match expected chlorine content (e.g., ²⁵% for two Cl atoms) .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) : Test against Staphylococcus aureus (ATCC 29213) and MRSA using broth microdilution. Compound 1 (a structural analog) showed MIC < 0.0625 µg/mL, outperforming tiamulin .
  • Time-Kill Assays : Monitor bactericidal effects over 24 hours at 2× MIC. Synergy with β-lactams can be assessed via checkerboard assays.

Advanced Research Questions

Q. How can computational models (e.g., QSAR) predict the bioactivity of derivatives?

Methodological Answer:

  • 2D/3D-QSAR : Use descriptors like logP, molar refractivity, and electron-withdrawing effects of chlorine substituents. For pleuromutilin derivatives, 3D-QSAR accurately predicted MIC trends when side-chain hydrophobicity and steric bulk were prioritized .
  • Docking Studies : Model interactions with bacterial ribosomes (e.g., 50S subunit) using AutoDock Vina. Focus on hydrogen bonding with U2585 and hydrophobic contacts with C2452 .

Q. How to resolve contradictions in synthetic yields across studies?

Methodological Answer:

  • Case Study : Microwave synthesis (98% yield ) vs. conventional heating (70–80% in POCl₃-mediated routes ).
    • Root Cause Analysis : Microwave irradiation enhances reaction kinetics by reducing activation energy.
    • Validation : Replicate both methods under identical purity standards (e.g., HPLC > 95%) and characterize byproduct profiles via LC-MS.

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Chlorine Reactivity : The 2,4-dichloro configuration activates the quinoline core for SNAr reactions. Kinetic studies show faster substitution at the 4-position due to reduced steric hindrance compared to the 2-position .
  • Catalytic Effects : Proline in microwave synthesis stabilizes enolate intermediates during cyclization, as evidenced by DFT calculations on transition states .

Q. How to design enantioselective syntheses for chiral derivatives?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINOL-phosphoric acid to induce asymmetry during Michael additions. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., CHIRALPAK AD-H column) .
  • Dynamic Kinetic Resolution : Exploit tautomerization in dihydroquinoline intermediates to bias enantiomer formation .

Q. What crystallographic challenges arise in structural determination?

Methodological Answer:

  • Disorder in Methyl Groups : The 7,7-dimethyl moiety often exhibits rotational disorder. Apply "ISOR" restraints in SHELXL to refine anisotropic displacement parameters .
  • Twinned Crystals : Use PLATON’s TWINLAW to identify twin laws (e.g., 180° rotation about the c-axis) and refine with HKLF5 data .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 2
2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

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